molecular formula C9H18ClNO B1414313 (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 2108850-14-0

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride

Cat. No.: B1414313
CAS No.: 2108850-14-0
M. Wt: 191.7 g/mol
InChI Key: GPYDJOAKGIWFSS-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a derivative of bicyclo[2.2.2]octane, a bicyclic structure that provides a rigid framework, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.2]octane.

    Functionalization: Introduction of an amino group at the 4-position and a hydroxymethyl group at the 1-position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Synthesis: Large-scale functionalization of bicyclo[2.2.2]octane.

    Purification: Use of crystallization or other purification techniques to obtain the pure compound.

    Quality Control: Ensuring the compound meets industrial standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Carboxybicyclo[2.2.2]octan-1-yl)methanol.

    Reduction: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminobicyclo[2.2.2]octan-2-yl)methanol: Similar structure but with the amino group at the 2-position.

    (4-Aminobicyclo[2.2.2]octan-1-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (4-Aminobicyclo[2.2.2]octan-1-yl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. The combination of the bicyclic framework with the amino and hydroxymethyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYDJOAKGIWFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 2
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 3
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 4
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 5
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 6
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride

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